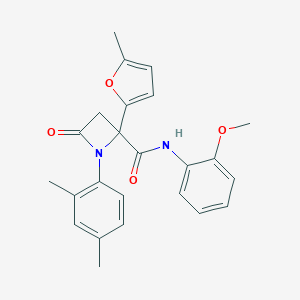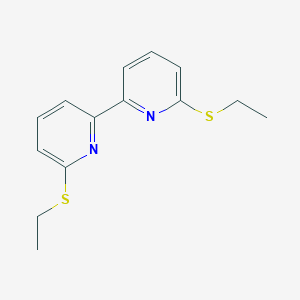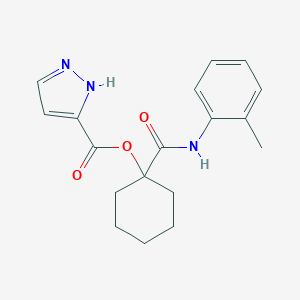
1-(2,4-dimethylphenyl)-N-(2-methoxyphenyl)-2-(5-methyl-2-furyl)-4-oxo-2-azetidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-dimethylphenyl)-N-(2-methoxyphenyl)-2-(5-methyl-2-furyl)-4-oxo-2-azetidinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is commonly referred to as DMF-MFPA and is known for its potential applications in various fields, including medicinal chemistry, drug discovery, and nanotechnology.
Mechanism of Action
The mechanism of action of DMF-MFPA is not fully understood, but it is believed to act by inhibiting various enzymes and proteins involved in cancer cell growth and inflammation. It has also been reported to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
DMF-MFPA has been reported to exhibit various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the inhibition of microbial growth. It has also been reported to have antioxidant properties and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of DMF-MFPA is its potent anti-cancer activity, which makes it a promising candidate for the development of new anti-cancer drugs. However, one of the limitations of DMF-MFPA is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.
Future Directions
There are several future directions for the research on DMF-MFPA. One potential area of research is the investigation of its potential use in combination with other drugs to enhance their efficacy. Another area of research is the development of new drug delivery systems that utilize DMF-MFPA as a carrier. Additionally, further studies are needed to fully understand the mechanism of action of DMF-MFPA and to identify any potential side effects or toxicity issues.
Synthesis Methods
The synthesis of DMF-MFPA involves several steps, including the reaction of 2,4-dimethylbenzaldehyde with 2-methoxybenzylamine to form an imine intermediate. This intermediate is then reacted with furfuryl isocyanate to form a furan ring, followed by the reaction with 2-methoxyphenylacetic acid to form the final product.
Scientific Research Applications
DMF-MFPA has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit potent anti-cancer, anti-inflammatory, and anti-microbial activities. In addition, DMF-MFPA has also been investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Properties
Molecular Formula |
C24H24N2O4 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
1-(2,4-dimethylphenyl)-N-(2-methoxyphenyl)-2-(5-methylfuran-2-yl)-4-oxoazetidine-2-carboxamide |
InChI |
InChI=1S/C24H24N2O4/c1-15-9-11-19(16(2)13-15)26-22(27)14-24(26,21-12-10-17(3)30-21)23(28)25-18-7-5-6-8-20(18)29-4/h5-13H,14H2,1-4H3,(H,25,28) |
InChI Key |
KRBKUCZPSSAORI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N2C(=O)CC2(C3=CC=C(O3)C)C(=O)NC4=CC=CC=C4OC)C |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)CC2(C3=CC=C(O3)C)C(=O)NC4=CC=CC=C4OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-methyl-N-[1-(2-toluidinocarbonyl)cyclohexyl]-1H-pyrazole-3-carboxamide](/img/structure/B242310.png)

![2-Methoxy-4-{3-[(4-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B242315.png)
![4-{3-[(2-Ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol](/img/structure/B242316.png)
![4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]-2-methoxyphenol](/img/structure/B242318.png)
![2-Methoxy-4-[3-(2-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B242320.png)
![4-{3-[(2-Methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B242321.png)
![6-chloro-N-(4-fluorophenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B242324.png)
![7-methyl-N-(2-methylphenyl)-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242325.png)
![N-(4-fluorophenyl)-7-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242327.png)
![6-bromo-N-(4-fluorophenyl)-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242329.png)
![4-{6-Chloro-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}-2-methoxyphenol](/img/structure/B242330.png)
![2-Methoxy-4-{5-methyl-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol](/img/structure/B242331.png)
